1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol

Description

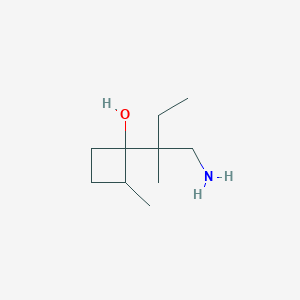

1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol (CAS: 1849290-01-2) is a cyclobutane-based amino alcohol with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . Its structure features a cyclobutane ring substituted with a methyl group at position 2 and a branched aminoalkyl chain (1-amino-2-methylbutan-2-yl) at position 1.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(1-amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-4-9(3,7-11)10(12)6-5-8(10)2/h8,12H,4-7,11H2,1-3H3 |

InChI Key |

ICXSVNCNXXFRMC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CN)C1(CCC1C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the reaction of 2-methylcyclobutanone with an appropriate amine under reductive amination conditions. This process may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino alcohol group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and similar molecules:

Key Comparative Insights

Ring Size and Reactivity

Research Findings and Data Trends

Stability and Commercial Viability

- The discontinuation of this compound () suggests challenges in scalability or stability, unlike its cyclopentane counterpart (CAS 19110-40-8), which remains available .

- Higher molecular weight compounds (e.g., 183.29 g/mol in ) may face solubility limitations in aqueous systems, restricting biological applications .

Biological Activity

1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol, a compound with the molecular formula and a molecular weight of 171.28 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations, focusing on its pharmacological potential.

The compound is characterized by the following properties:

- Molecular Formula : C10H21NO

- Molecular Weight : 171.28 g/mol

- XLogP3 : 1.9 (indicating moderate lipophilicity)

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 2

Synthesis

Synthesis of this compound typically involves a multi-step organic reaction process, which may include amination and cyclization reactions. The compound can be synthesized from readily available precursors through established organic synthesis techniques.

Neuroprotective Effects

Compounds with amino alcohol functionalities have been explored for neuroprotective effects. The presence of an amino group in this compound may contribute to neuroprotective mechanisms, potentially influencing neurotransmitter systems or providing antioxidant effects. Research into similar compounds has shown promise in models of neurodegenerative diseases.

Case Studies

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

- Study on Amino Alcohols : A study highlighted the neuroprotective effects of amino alcohol derivatives in animal models of Alzheimer's disease, suggesting that similar structures could offer protective benefits against neurodegeneration.

- Antimicrobial Evaluation : Research on structurally related cyclobutane derivatives showed significant activity against various pathogens, indicating that this compound may exhibit similar properties.

Research Findings

Current literature emphasizes the need for further investigation into the biological activities of this compound. The following areas are suggested for future research:

- In vitro and in vivo Studies : Comprehensive studies to evaluate antimicrobial efficacy and neuroprotective potential.

- Mechanistic Studies : Understanding the mechanisms behind its biological activity could unveil new therapeutic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.